REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].F[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].[CH3:17][CH2:18][CH:19]([O:22][C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH2:25])[CH2:20][CH3:21].[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[CH3:1][CH2:2][CH:3]([O:6][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15])[CH2:4][CH3:5].[CH3:17][CH2:18][CH:19]([O:22][C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH:25][C:3]([NH:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1)=[O:6])[CH2:20][CH3:21]
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Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
CCC(CC)O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)OC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)OC1=C(N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 mg | |
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)OC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |